Quinidine 1'-Oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

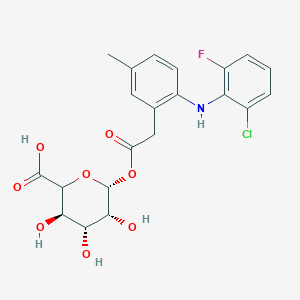

Quinidine 1’-Oxide is a derivative of Quinidine, which is a stereoisomer of quinine . Quinidine is derived from the bark of the South American cinchona tree and is regarded as one of the earliest known antiarrhythmics . It serves as a class 1a antiarrhythmic drug and an antimalarial agent .

Synthesis Analysis

The first synthesis of 10,11-dihydroxydihydroquinidine N-oxide, a recently isolated metabolite of quinidine, was accomplished in three steps . The related congener in the quinine series was also prepared, as well as two other analogues . Evidence was found to indicate that a contaminant in quinidine preparations, dihydro-quinidine, is metabolized with respect to N-oxidation in the same way as quinidine .

Molecular Structure Analysis

Quinidine has a complex molecular structure . It crystallizes from absolute ethanol as the ethanolate, with the molecular formula COH~N~O&H~O and molar mass 370.491 units . It crystallizes in the orthorhombic space group P212121 with unit cell dimensions a = 1321.1(3), b = 989.3(2), and c = 1651.5(3) pm .

Chemical Reactions Analysis

Quinidine is metabolized by cytochrome P450 (CYP) 2D6 and P-glycoprotein (P-gp) . It is also a substrate of CYP3A4 and P-gp, making it susceptible to drug-drug interactions involving these proteins . The quinidine parent-metabolite model, including 3-hydroxyquinidine, was developed using pharmacokinetic profiles from clinical studies .

Physical And Chemical Properties Analysis

Quinidine is an alkaloid that may be derived from various species of cinchona . Cinchona barks contain 0.25 to 3.0% quinidine . Quinidine is also prepared from quinine .

Applications De Recherche Scientifique

Cardiac Therapy

Field

This application falls under the field of Pharmacokinetics and Cardiology .

Application Summary

Quinidine 1’-Oxide, also known as quinidine-N-oxide, is a metabolic product detected in the plasma of cardiac patients receiving quinidine therapy .

Method of Application

The presence of Quinidine 1’-Oxide in the plasma is detected using mass spectroscopic and 'H-NMR studies, along with information on UV and IR properties of the isolated compound .

Results

The structure of Quinidine 1’-Oxide was confirmed by X-ray diffraction analysis . It was found to be a significant metabolite in the plasma of cardiac patients receiving quinidine therapy .

Biological Fluids Analysis

Field

This application falls under the field of Clinical Chemistry .

Application Summary

Quinidine 1’-Oxide is one of the known metabolites of quinidine that can be detected in biological fluids such as plasma, urine, and bile .

Method of Application

A simple, rapid, and specific assay for quinidine and its known metabolites, including Quinidine 1’-Oxide, in biological fluids is described. Plasma proteins are precipitated by adding acetonitrile, which also contains the internal standard .

Results

The standard curve is linear and results are reproducible over the clinical concentration ranges. As little as 10 micrograms of the N-oxide metabolite per liter can be quantitated in 0.5 mL of plasma, urine, or bile .

Metabolite Analysis

Field

This application falls under the field of Pharmacokinetics and Metabolomics .

Application Summary

Quinidine 1’-Oxide is a significant metabolite detected in the plasma of cardiac patients receiving quinidine therapy . It is also found to indicate that a contaminant in quinidine preparations, dihydroquinidine, is metabolized with respect to N-oxidation in the same way as quinidine .

Results

Antibacterial Activity

Field

This application falls under the field of Pharmaceutical Chemistry and Microbiology .

Application Summary

Quinone derivatives, including Quinidine 1’-Oxide, have been found to exhibit antibacterial activity . They play an important role in pharmaceutical, medicinal, and environmental applications .

Method of Application

The antibacterial activity of Quinidine 1’-Oxide and other quinone derivatives is typically assessed using standard microbiological techniques, such as disk diffusion or broth dilution methods .

Results

Quinone derivatives have shown promising results against various gram-positive and negative bacteria and pathogens . They are being explored for their potential in discovering new drug efficiency and various physio-chemical properties .

Safety And Hazards

Propriétés

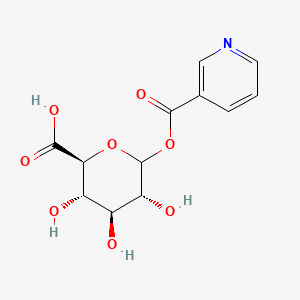

IUPAC Name |

(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14?,19+,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBIANHNFAPFOH-NBGVHYBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinidine 1'-Oxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

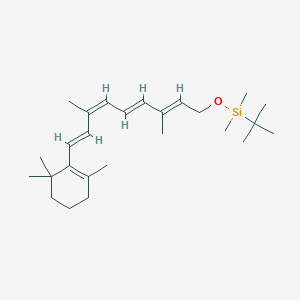

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)

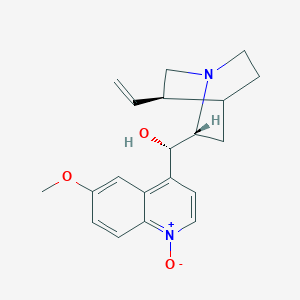

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)

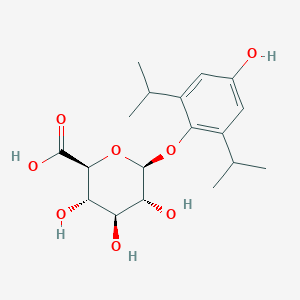

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

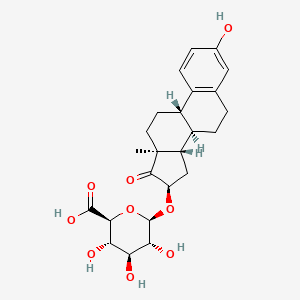

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)

![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)